molecular formula C14H15NO3 B7847281 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B7847281
M. Wt: 245.27 g/mol
InChI Key: YLKKNZZZCGZIKJ-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a phenyl group substituted with an ethyl group and a methyl group on the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the condensation of 4-ethylbenzaldehyde with an appropriate amino acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce different functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
  • 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
  • 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Comparison: Compared to similar compounds, 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. The comparison highlights the importance of structural variations in determining the specific characteristics and applications of each compound.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-10-4-6-11(7-5-10)14-15-12(8-13(16)17)9(2)18-14/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKKNZZZCGZIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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